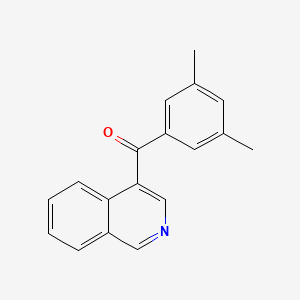

4-(3,5-Dimethylbenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-13(2)9-15(8-12)18(20)17-11-19-10-14-5-3-4-6-16(14)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNZLVDSTFJJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251249 | |

| Record name | (3,5-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-20-9 | |

| Record name | (3,5-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-(3,5-Dimethylbenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the structural elucidation of 4-(3,5-Dimethylbenzoyl)isoquinoline. Due to the absence of publicly available experimental data for this specific compound, this guide is based on a proposed synthetic route and predicted spectroscopic data derived from established principles of organic chemistry and spectroscopy. Detailed experimental protocols for the proposed synthesis and subsequent analytical techniques are provided, along with a logical workflow for structure confirmation.

Proposed Synthesis: Friedel-Crafts Acylation of Isoquinoline

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of isoquinoline with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is expected to favor acylation at the C4 position of the isoquinoline ring.

Reaction Scheme:

Isoquinoline + 3,5-Dimethylbenzoyl chloride --(AlCl₃)--> this compound

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM).

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 3,5-dimethylbenzoyl chloride (1.1 equivalents) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Isoquinoline: Dissolve isoquinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 2M hydrochloric acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which would be used to confirm its structure.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | s | 1H | H-1 (Isoquinoline) |

| ~8.60 | s | 1H | H-3 (Isoquinoline) |

| ~8.10 | d | 1H | H-5 (Isoquinoline) |

| ~7.85 | d | 1H | H-8 (Isoquinoline) |

| ~7.70 | t | 1H | H-6 or H-7 (Isoquinoline) |

| ~7.60 | t | 1H | H-7 or H-6 (Isoquinoline) |

| ~7.45 | s | 2H | H-2', H-6' (Dimethylbenzoyl) |

| ~7.20 | s | 1H | H-4' (Dimethylbenzoyl) |

| ~2.40 | s | 6H | 2 x -CH₃ (Dimethylbenzoyl) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196.0 | C=O (Ketone) |

| ~152.0 | C-1 (Isoquinoline) |

| ~145.0 | C-3 (Isoquinoline) |

| ~138.0 | C-3', C-5' (Dimethylbenzoyl) |

| ~137.0 | C-1' (Dimethylbenzoyl) |

| ~135.0 | C-4a (Isoquinoline) |

| ~134.0 | C-4' (Dimethylbenzoyl) |

| ~130.0 | C-8a (Isoquinoline) |

| ~129.0 | C-6 or C-7 (Isoquinoline) |

| ~128.5 | C-7 or C-6 (Isoquinoline) |

| ~128.0 | C-2', C-6' (Dimethylbenzoyl) |

| ~127.0 | C-5 (Isoquinoline) |

| ~126.0 | C-8 (Isoquinoline) |

| ~125.0 | C-4 (Isoquinoline) |

| ~21.0 | 2 x -CH₃ (Dimethylbenzoyl) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920, 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1660 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, 1580, 1450 | Medium | C=C and C=N Aromatic Ring Stretching (Isoquinoline) |

| ~1370 | Medium | C-H Bend (-CH₃) |

| ~850-750 | Strong | C-H Out-of-plane Bending (Aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Predicted Identity of Fragment |

| 259 | [M]⁺ (Molecular Ion) |

| 244 | [M - CH₃]⁺ |

| 133 | [C₉H₇O]⁺ (Dimethylbenzoyl cation) |

| 128 | [C₉H₆N]⁺ (Isoquinoline cation after H loss) |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols for Spectroscopic Analysis

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.[1]

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz NMR spectrometer.[1] For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, use a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3][4] Press the mixture in a pellet die under high pressure to form a transparent pellet.[4]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to identify the functional groups present in the molecule.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.[5]

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to separate them based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.

Visualizations

Workflow for Synthesis and Structure Elucidation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Hypothetical Signaling Pathway Investigation

Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,5-Dimethylbenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(3,5-Dimethylbenzoyl)isoquinoline. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established synthetic methodologies for analogous compounds and predictive models for its physicochemical and spectral characteristics.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅NO | Calculated |

| Molecular Weight | 261.32 g/mol | Calculated |

| IUPAC Name | (3,5-Dimethylphenyl)(isoquinolin-4-yl)methanone | |

| CAS Number | Not assigned | |

| Predicted Boiling Point | ~450-500 °C | Estimated based on similar structures |

| Predicted Melting Point | ~110-130 °C | Estimated based on similar structures |

| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂); Insoluble in water. | Based on structural analogy |

Synthesis

A plausible and efficient synthetic route for this compound is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method has been successfully employed for the synthesis of structurally similar 4-aroylisoquinolines. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of Diethyl(4-isoquinolyl)borane

The key intermediate, diethyl(4-isoquinolyl)borane, can be prepared from isoquinoline.

Step 2: Palladium-Catalyzed Cross-Coupling

The synthesized diethyl(4-isoquinolyl)borane is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl(4-isoquinolyl)borane

-

3,5-Dimethylbenzoyl chloride

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Powdered Potassium Hydroxide (KOH)

-

Tetrabutylammonium Bromide (TBABr)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diethyl(4-isoquinolyl)borane (1.0 eq).

-

Add anhydrous THF to dissolve the borane under a nitrogen atmosphere.

-

To this solution, add 3,5-dimethylbenzoyl chloride (1.2 eq), powdered KOH (3.0 eq), and TBABr (0.5 eq).

-

Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture.

-

Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Spectral Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on established chemical shift values for isoquinoline and substituted benzene rings.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| H-1 | ~9.3 | C-1 | ~152 |

| H-3 | ~8.6 | C-3 | ~143 |

| H-5 | ~8.2 | C-4 | ~138 |

| H-8 | ~8.1 | C-4a | ~128 |

| H-6, H-7 | 7.7-7.9 | C-5 | ~130 |

| H-2', H-6' (benzoyl) | ~7.5 | C-6 | ~128 |

| H-4' (benzoyl) | ~7.3 | C-7 | ~129 |

| CH₃ (benzoyl) | ~2.4 | C-8 | ~127 |

| C-8a | ~136 | ||

| C=O | ~196 | ||

| C-1' (benzoyl) | ~137 | ||

| C-2', C-6' (benzoyl) | ~129 | ||

| C-3', C-5' (benzoyl) | ~138 | ||

| C-4' (benzoyl) | ~134 | ||

| CH₃ (benzoyl) | ~21 |

Mass Spectrometry (MS):

The predicted electron ionization (EI) mass spectrum of this compound would likely show a prominent molecular ion peak (M⁺) at m/z = 261. Key fragmentation pathways are expected to involve:

-

Loss of the 3,5-dimethylphenyl group: leading to a fragment at m/z = 154 (isoquinoline-4-carbonyl cation).

-

Loss of the carbonyl group: resulting in a fragment at m/z = 233.

-

Formation of the 3,5-dimethylbenzoyl cation: at m/z = 133.

-

Cleavage of the isoquinoline ring: producing characteristic isoquinoline fragments.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, research on structurally related 4-aroylquinolines and tetrahydroisoquinolines suggests potential for significant biological activity.[1][2]

Anticancer Potential:

Several 4-aroylquinoline derivatives have been investigated as potential anticancer agents.[1] These compounds can act as tubulin polymerization inhibitors, binding to the colchicine site on tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Cardiovascular Effects:

Derivatives of 1-benzyl-1,2,3,4-tetrahydroisoquinoline have been shown to exhibit cardiovascular effects, including vasorelaxant properties.[2] These effects may be mediated through the blockade of calcium channels or the opening of potassium channels in vascular smooth muscle cells.

Hypothetical Signaling Pathway

Based on the activity of related compounds, a potential mechanism of action for this compound as an anticancer agent could involve the disruption of microtubule function, leading to the activation of the intrinsic apoptotic pathway.

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound is a novel compound for which specific experimental data is currently lacking. However, based on established synthetic routes for analogous compounds, a reliable synthesis can be proposed. Predictive modeling of its physicochemical and spectral properties provides a valuable starting point for its characterization. Furthermore, the known biological activities of structurally related molecules suggest that this compound may possess interesting pharmacological properties, particularly in the areas of oncology and cardiovascular research. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

The Biological Potential of 4-Substituted Isoquinolines: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the potential biological activity of 4-substituted isoquinolines, with a focus on C4-benzoyl derivatives. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific data for the compound 4-(3,5-Dimethylbenzoyl)isoquinoline . The information presented herein is based on the biological activities of structurally related isoquinoline derivatives and is intended to serve as a guide for future research and development.

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] The inherent aromatic and heterocyclic nature of the isoquinoline ring system allows for diverse functionalization, leading to compounds with activities ranging from anticancer and antimicrobial to neuroprotective and cardiovascular.[2] Substitution at the C4 position of the isoquinoline nucleus has been explored as a strategy to modulate the biological profile of these compounds, offering a vector for introducing various pharmacophores. This guide focuses on the potential biological activities of 4-substituted isoquinolines, with a particular emphasis on the prospective role of a benzoyl moiety at this position.

Synthesis of C4-Substituted Isoquinolines

The synthesis of C4-substituted isoquinolines can be achieved through various synthetic methodologies. A common and effective method involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, starting from a halogenated isoquinoline precursor.[3]

Experimental Protocol: Heck Reaction for C4-Substitution[4]

This protocol describes a general procedure for the synthesis of C4-substituted isoquinolines via a Heck reaction, as adapted from the synthesis of C4-(alkenyl)isoquinolines.

Materials:

-

4-Bromoisoquinoline

-

Appropriate acrylate ester (e.g., ethyl acrylate, methyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-o-tolylphosphine

-

Triethylamine

-

Acetonitrile (anhydrous)

Procedure:

-

A mixture of 4-bromoisoquinoline (1 equivalent), the selected acrylate ester (1.5 equivalents), palladium(II) acetate (0.03 equivalents), tri-o-tolylphosphine (0.06 equivalents), and triethylamine (1.5 equivalents) in anhydrous acetonitrile is prepared in a sealed tube.

-

The reaction mixture is heated at 100°C for 2 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield the desired C4-substituted isoquinoline.

This synthetic route provides a versatile platform for introducing a variety of substituents at the C4 position, which could be adapted for the synthesis of this compound, potentially through a similar cross-coupling strategy with a suitable benzoyl equivalent.

Caption: Synthesis of C4-Substituted Isoquinolines.

Potential Biological Activities of 4-Substituted Isoquinolines

While specific data for this compound is unavailable, the broader class of isoquinoline derivatives exhibits a wide array of biological activities. The introduction of a substituent at the C4 position can significantly influence this activity.

Cytotoxic Activity

Research into C4-substituted isoquinolines has demonstrated their potential as cytotoxic agents.[3] Specifically, certain C4-alkenyl and C4-alkyl amide derivatives of isoquinoline have been evaluated for their in vitro cytotoxicity against human tumor cell lines.[3]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 6b (unsaturated amide) | NSCLC-N16-L16 | 44.0 | [3] |

| 6c (unsaturated amide) | NSCLC-N16-L16 | 35.6 | [3] |

| Table 1: In vitro cytotoxicity of selected C4-substituted isoquinolines. |

These findings suggest that the C4 position is a promising point for modification to develop novel anticancer agents. The presence of a bulky and lipophilic group, such as a 3,5-dimethylbenzoyl substituent, could potentially enhance cytotoxic effects through various mechanisms, including intercalation with DNA or inhibition of key cellular enzymes like topoisomerase.

Caption: Biological Activities of Isoquinoline Derivatives.

Other Potential Activities

Based on the known pharmacology of the isoquinoline class of compounds, this compound could be hypothesized to exhibit other biological activities, including:

-

Antiviral Activity: Many isoquinoline alkaloids have demonstrated antiviral properties.[4]

-

Neuroprotective Effects: Certain isoquinoline derivatives have shown potential in the context of neurodegenerative diseases.[1]

-

Enzyme Inhibition: The isoquinoline scaffold is present in various enzyme inhibitors, and a benzoyl substituent could facilitate binding to the active sites of kinases or other enzymes.

Potential Mechanisms of Action

The mechanism of action for a novel compound like this compound would require experimental determination. However, based on the activities of related compounds, several plausible mechanisms can be postulated. For instance, in the context of cytotoxicity, the planar isoquinoline ring could intercalate into DNA, while the benzoyl group could interact with proteins involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.

Caption: Conceptual Signaling Pathway.

Conclusion

While specific biological data for this compound is not currently available in the public domain, the collective evidence from the broader family of isoquinoline derivatives, particularly those substituted at the C4 position, suggests a high potential for significant biological activity. The synthetic accessibility of such compounds, coupled with the diverse pharmacological profiles of the isoquinoline scaffold, marks 4-substituted isoquinolines as a promising area for further investigation in drug discovery and development. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific activities and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-(3,5-Dimethylbenzoyl)isoquinoline

A comprehensive review of the current scientific understanding of the mechanism of action of 4-(3,5-Dimethylbenzoyl)isoquinoline is not possible at this time. Extensive searches of publicly available scientific literature and databases did not yield specific data on the biological activity, molecular targets, or mechanism of action for this particular compound.

While research exists for the broader class of isoquinoline derivatives, which have been investigated for various therapeutic applications, including as anticancer agents, the specific substitutions of a 3,5-dimethylbenzoyl group at the 4-position of the isoquinoline core have not been characterized in the retrieved literature.

General Insights from Isoquinoline Derivatives

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that are scaffolds for a wide range of biologically active molecules.[1][2] Research into various substituted isoquinolines has revealed several potential mechanisms of action, which may or may not be applicable to this compound. Some established mechanisms for other isoquinoline derivatives include:

-

DNA Intercalation and Topoisomerase Inhibition: Certain substituted quinolines and isoquinolines are known to exert cytotoxic effects by intercalating into DNA or by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3] These molecules often possess planar aromatic structures that facilitate their insertion between DNA base pairs.[3]

-

Kinase Inhibition: The isoquinoline scaffold has been utilized in the development of kinase inhibitors. For instance, substituted benzoisoquinolinones have been synthesized and evaluated as potent inhibitors of Chk1 kinase, a key regulator of the cell cycle.

-

Neurotoxic Properties: Some tetrahydroisoquinoline derivatives have been found to exhibit neurochemical properties similar to MPTP, a neurotoxin known to cause parkinsonism by destroying dopaminergic neurons.[2]

It is important to emphasize that these are general mechanisms observed for other compounds within the broader isoquinoline family and cannot be directly attributed to this compound without specific experimental evidence.

Future Directions

To elucidate the mechanism of action of this compound, a systematic investigation would be required. The following experimental workflow outlines a potential approach for characterizing the biological activity of this compound.

Caption: A generalized experimental workflow for characterizing the mechanism of action of a novel compound.

Conclusion

References

Spectroscopic and Spectrometric Characterization of 4-(3,5-Dimethylbenzoyl)isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the novel compound 4-(3,5-Dimethylbenzoyl)isoquinoline. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of its constituent moieties: isoquinoline and a 3,5-dimethylbenzoyl group. The data for the parent isoquinoline and representative benzoyl compounds are provided, alongside a discussion of their expected influence on the final spectra of the target molecule. Furthermore, generalized experimental protocols for each analytical technique are detailed to guide researchers in acquiring data for this and similar novel compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted and reference spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.3 | s | 1H | H-1 (Isoquinoline) | Expected to be downfield due to the anisotropic effect of the neighboring nitrogen and carbonyl group. |

| ~8.5 | d | 1H | H-3 (Isoquinoline) | |

| ~8.0-7.5 | m | 4H | H-5, H-6, H-7, H-8 (Isoquinoline) | Aromatic protons of the isoquinoline benzene ring. |

| ~7.4 | s | 1H | H-4' (Benzoyl) | Aromatic proton on the benzoyl ring. |

| ~7.2 | s | 2H | H-2', H-6' (Benzoyl) | Aromatic protons on the benzoyl ring. |

| ~2.3 | s | 6H | -CH₃ (Dimethyl) | Methyl protons on the benzoyl ring. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~195 | C=O (Ketone) | Carbonyl carbon. |

| ~152 | C-1 (Isoquinoline) | |

| ~143 | C-3 (Isoquinoline) | |

| ~138-125 | Aromatic C (Isoquinoline & Benzoyl) | A complex region with multiple overlapping signals. |

| ~137 | C-4 (Isoquinoline) | |

| ~136 | C-3', C-5' (Benzoyl) | |

| ~130 | C-1' (Benzoyl) | |

| ~128 | C-4' (Benzoyl) | |

| ~127 | C-2', C-6' (Benzoyl) | |

| ~21 | -CH₃ (Dimethyl) | Methyl carbons. |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~2950-2850 | Medium | C-H (Methyl) | Stretching |

| ~1660 | Strong | C=O (Ketone) | Stretching |

| ~1600-1450 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1380 | Medium | C-H (Methyl) | Bending |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 273.12 | [M]⁺ | Molecular Ion |

| 149.07 | [C₁₀H₉O]⁺ | 3,5-Dimethylbenzoyl fragment |

| 128.05 | [C₉H₆N]⁺ | Isoquinoline fragment |

Spectroscopic Data of Parent and Related Compounds

To substantiate the predicted data, the following tables present the experimental spectroscopic data for isoquinoline and a representative dimethylacetophenone, which serves as an analogue for the 3,5-dimethylbenzoyl moiety.

Table 5: Spectroscopic Data for Isoquinoline

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 9.25 (s, 1H), 8.54 (d, 1H), 7.98 (d, 1H), 7.78 (d, 1H), 7.67 (t, 1H), 7.58 (t, 1H), 7.50 (d, 1H) |

| ¹³C NMR (CDCl₃) | δ 152.7, 143.4, 136.8, 130.4, 128.8, 127.6, 127.3, 126.5, 120.6 |

| IR (liquid film, cm⁻¹) | 3050, 1625, 1580, 1495, 1380, 825, 745 |

| Mass Spec (m/z) | 129 (M⁺), 102, 76, 51 |

Table 6: Spectroscopic Data for 3',5'-Dimethylacetophenone

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.55 (s, 2H), 7.18 (s, 1H), 2.55 (s, 3H), 2.35 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 198.8, 138.4, 137.4, 134.7, 126.1, 26.6, 21.2 |

| IR (neat, cm⁻¹) | 2921, 1683, 1606, 1460, 1357, 1236, 863 |

| Mass Spec (m/z) | 148 (M⁺), 133, 105, 77 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic and spectrometric data for novel organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For quantitative results, a longer relaxation delay is necessary.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (for liquids) : A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids) : A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

-

Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to various functional groups.

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

-

Ionization : The prepared sample solution is introduced into the mass spectrometer. Common ionization techniques for organic molecules include:

-

Electron Ionization (EI) : The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Electrospray Ionization (ESI) : The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged analyte molecules. This is a "soft" ionization technique that often leaves the molecular ion intact.

-

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to structural confirmation using various spectroscopic techniques.

Potential therapeutic targets of 4-(3,5-Dimethylbenzoyl)isoquinoline

A comprehensive analysis of the therapeutic potential of isoquinoline derivatives, with a speculative outlook on 4-(3,5-Dimethylbenzoyl)isoquinoline.

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals a significant lack of published research on the specific compound This compound (CAS No. 1187167-20-9). While this molecule is commercially available, there is no publicly accessible data detailing its biological activity, mechanism of action, or potential therapeutic targets.

Therefore, this technical guide will provide an in-depth overview of the well-established therapeutic targets of the broader class of isoquinoline derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of the isoquinoline scaffold. The potential activities of this compound discussed are purely speculative and based on the known properties of structurally related compounds.

The Isoquinoline Core: A Privileged Structure in Medicinal Chemistry

The isoquinoline framework, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] This heterocyclic scaffold is prevalent in a vast number of naturally occurring alkaloids and synthetic compounds that exhibit a wide array of pharmacological effects.[3] The structural rigidity and the presence of a nitrogen atom, which can be protonated at physiological pH, allow isoquinoline derivatives to interact with a multitude of biological targets with high affinity and specificity.

Prominent Therapeutic Targets of Isoquinoline Derivatives

The biological activities of isoquinoline derivatives are diverse, ranging from anticancer and antimicrobial to cardiovascular and neuroprotective effects.[4][5] This broad spectrum of activity is a direct consequence of their ability to modulate the function of various key proteins involved in disease pathogenesis. A summary of the most significant therapeutic targets is presented below.

Cancer

Isoquinoline derivatives have emerged as a promising class of anticancer agents, targeting several hallmarks of cancer.

-

Tyrosine Kinase Inhibition: A significant number of isoquinoline-based compounds have been developed as inhibitors of tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival. A notable example is the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2), a key driver in certain types of breast cancer.[6]

-

Topoisomerase Inhibition: Certain benzo[4][7]imidazo[2,1-a]isoquinolines have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase I-DNA complex, these compounds lead to DNA damage and apoptosis in cancer cells.

-

Cyclin-Dependent Kinase (CDK) and Dihydrofolate Reductase (DHFR) Inhibition: Novel tetrahydroisoquinolines have been synthesized that exhibit potent inhibitory activity against CDK2 and DHFR.[7] CDK2 is a key regulator of the cell cycle, while DHFR is crucial for nucleotide synthesis. Dual inhibition of these targets presents a powerful strategy for cancer therapy.

Neurodegenerative Disorders

The isoquinoline scaffold is also implicated in the pathology and potential treatment of neurodegenerative diseases.

-

Neurotoxin Formation: It is important to note that some tetrahydroisoquinoline derivatives have been found to act as precursors to neurotoxins that can destroy dopaminergic neurons, potentially contributing to Parkinson's disease. This underscores the importance of careful structural modification in drug design.

-

Enzyme Inhibition in Neurological Pathways: The development of isoquinoline-based inhibitors for enzymes involved in neuroinflammation and neuronal apoptosis is an active area of research.

Infectious Diseases

The antimicrobial properties of isoquinoline alkaloids have been recognized for centuries.

-

Antiviral Activity: Isoquinoline alkaloids have demonstrated potential as antiviral agents by interfering with multiple stages of the viral life cycle, including viral entry, replication, and egress.

-

Antibacterial and Antifungal Activity: Many natural and synthetic isoquinolines exhibit broad-spectrum antibacterial and antifungal activity.[4]

Quantitative Data on Isoquinoline Derivatives

The following table summarizes key quantitative data for representative isoquinoline derivatives from the literature. It is crucial to reiterate that this data is not for this compound.

| Compound Class | Target | Assay Type | IC50 / % Inhibition | Cell Line | Reference |

| Isoquinoline-tethered quinazoline | HER2 Kinase | In vitro kinase assay | 103 nM (for compound 14a) | SKBR3 | [6] |

| Tetrahydroisoquinoline | CDK2 | Enzyme inhibition assay | 0.149 µM (for compound 7e) | - | [7] |

| Tetrahydroisoquinoline | DHFR | Enzyme inhibition assay | 0.199 µM (for compound 8d) | - | [7] |

| Tetrahydroisoquinoline | Lung Cancer | Cytotoxicity assay | 0.155 µM (for compound 7e) | A549 | [7] |

| Tetrahydroisoquinoline | Breast Cancer | Cytotoxicity assay | 0.170 µM (for compound 8d) | MCF7 | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are generalized protocols for key experiments cited in the study of isoquinoline derivatives.

General Protocol for Tyrosine Kinase Inhibition Assay

-

Reagents and Materials: Recombinant human HER2 kinase, EGFR kinase, ATP, kinase buffer, substrate peptide, and the test isoquinoline compound.

-

Procedure:

-

The kinase reaction is initiated by mixing the recombinant kinase, the test compound at various concentrations, and the substrate peptide in the kinase buffer.

-

The reaction is started by the addition of ATP.

-

The mixture is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

General Protocol for Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., SKBR3, A439, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test isoquinoline compound and incubated for a specified duration (e.g., 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication.

Simplified HER2 Signaling Pathway

The following diagram illustrates a simplified representation of the HER2 signaling pathway, a potential target for isoquinoline derivatives.

Caption: Simplified HER2 signaling cascade and the point of intervention for a hypothetical isoquinoline inhibitor.

General Workflow for Synthesis and Biological Evaluation

The diagram below outlines a typical workflow for the synthesis and subsequent biological evaluation of novel isoquinoline compounds.

References

- 1. Buy N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride (EVT-1711347) | 1251922-59-4 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

In silico modeling of 4-(3,5-Dimethylbenzoyl)isoquinoline interactions

An In-Depth Technical Guide to the In Silico Modeling and Evaluation of 4-(3,5-Dimethylbenzoyl)isoquinoline as a Putative Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that are scaffolds for numerous pharmacologically active agents. Their rigid structure allows for precise orientation of substituent groups, making them ideal candidates for targeting specific binding sites in proteins such as kinases. This guide outlines a comprehensive in silico and in vitro strategy for the characterization of this compound, a novel compound with suspected kinase inhibitory activity.

For the purpose of this document, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology. The methodologies and workflows described herein provide a robust framework for validating this hypothesis, from initial computational screening to experimental validation.

In Silico Modeling and Analysis Workflow

The initial phase of characterization involves computational methods to predict the binding affinity and mode of interaction between this compound and the target protein, EGFR. This workflow provides a rational, structure-based approach to guide subsequent experimental work.

A Comprehensive Literature Review of Benzoylisoquinoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylisoquinoline alkaloids represent a significant and structurally diverse class of natural products that have garnered substantial interest in the fields of medicinal chemistry and drug discovery. As a subclass of the broader benzylisoquinoline alkaloids (BIAs), these compounds are characterized by an isoquinoline core substituted with a benzoyl group. This structural motif serves as a scaffold for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic effects. This in-depth technical guide provides a comprehensive literature review of benzoylisoquinoline compounds, focusing on their synthesis, biological activities, and structure-activity relationships. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these promising therapeutic agents.

Synthesis of Benzoylisoquinoline Compounds

The synthesis of the benzoylisoquinoline scaffold is a key area of research, enabling access to a diverse range of derivatives for biological evaluation. Two classical and widely employed methods for the construction of the isoquinoline core are the Bischler-Napieralski and the Pictet-Spengler reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent under acidic conditions. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines or reduced to tetrahydroisoquinolines, providing a versatile entry point to various benzoylisoquinoline analogues.

Detailed Experimental Protocol: General Procedure for Bischler-Napieralski Reaction

-

Amide Formation: A solution of a substituted β-phenylethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane, DCM) is treated with a substituted benzoyl chloride (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-arylethylamide.

-

Cyclization: The crude β-arylethylamide (1 equivalent) is dissolved in a suitable solvent such as toluene or acetonitrile. A dehydrating/condensing agent, most commonly phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-5 equivalents), is added cautiously.[1] The reaction mixture is then heated to reflux (80-110 °C) for 2-6 hours.[1]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude 3,4-dihydroisoquinoline is purified by column chromatography on silica gel.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. This method is particularly useful for the synthesis of tetrahydroisoquinoline-based benzoylisoquinolines.

Experimental Workflow: Pictet-Spengler Synthesis

Caption: Pictet-Spengler reaction workflow for N-benzoyl-tetrahydroisoquinoline synthesis.

Biological Activities of Benzoylisoquinoline Compounds

Benzoylisoquinoline derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development. The following sections detail their key pharmacological effects, supported by quantitative data where available.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoylisoquinoline compounds. Their mechanisms of action are often multifaceted, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Table 1: Anticancer Activity of Selected Benzoylisoquinoline and Related Alkaloids

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Berberine Analogs | |||

| N-benzyltetrahydroisoquinoline 7d | BV2 (microglia) | >50 (cytotoxicity) | [1] |

| Benzo[a]phenazine Derivatives | |||

| Compound 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [2] |

| Compound 6 | MCF-7, HepG2, A549 | 11.7, 0.21, 1.7 | [2] |

| Quinazoline Derivatives | |||

| Compound 5d | HepG2, MCF-7, MDA-231, HeLa | 1.94 - 7.1 | [3] |

| Papaver Alkaloids | |||

| Berberine | HeLa | 12.08 | |

| Macranthine | HeLa | 24.16 | |

| Bisbenzylisoquinoline Alkaloids | |||

| Tetrandrine | (not specified) | 0.33 | [4] |

| Fangchinoline | (not specified) | 1.01 | [4] |

| Cepharanthine | (not specified) | 0.83 | [4] |

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism by which several benzoylisoquinoline compounds exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

Caption: Inhibition of tubulin polymerization by benzoylisoquinoline compounds.

Detailed Experimental Protocol: Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay measures the effect of compounds on the polymerization of tubulin into microtubules, which can be monitored by the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

-

Reagent Preparation: A tubulin reaction mix is prepared containing purified tubulin (e.g., 2 mg/mL porcine brain tubulin), a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter dye (e.g., DAPI).[3]

-

Assay Procedure:

-

A 96-well plate is pre-warmed to 37 °C.

-

Aliquots of the test compounds at various concentrations (dissolved in a suitable solvent like DMSO) are added to the wells.

-

The tubulin reaction mix is added to each well to initiate the polymerization reaction.

-

The plate is immediately placed in a fluorescence plate reader.

-

-

Data Acquisition and Analysis: The increase in fluorescence is monitored over time (e.g., every 90 seconds for 1 hour) with excitation and emission wavelengths appropriate for the chosen dye (e.g., 355 nm excitation and 460 nm emission for DAPI).[2][3] The rate of polymerization is determined, and the concentration of the compound that inhibits polymerization by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Several benzoylisoquinoline alkaloids have demonstrated potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory cytokines and enzymes.

Table 2: Anti-inflammatory Activity of Selected Isoquinoline Alkaloids

| Compound/Alkaloid | Model/Assay | Dose/Concentration | Effect | Reference |

| Tetrandrine | Adjuvant-induced arthritis (rat) | (not specified) | Suppressed chronic inflammation | |

| Berbamine | Adjuvant-induced arthritis (rat) | (not specified) | Inactive | |

| Fumaria officinalis extract | Carrageenan-induced paw edema (mice) | 200 mg/kg | 77% efficiency at 6th hour | [5] |

| Fumaria officinalis extract | BSA denaturation | 500 µg/mL | 76.16% efficiency | [5] |

Signaling Pathway: NF-κB Mediated Inflammation

References

- 1. Identification of N-benzyltetrahydroisoquinolines as novel anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-Aroylisoquinolines: A Technical Guide to a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, potential biological significance, and historical context of the 4-aroylisoquinoline scaffold, with a specific focus on the representative, yet novel, compound 4-(3,5-Dimethylbenzoyl)isoquinoline . While specific research on this exact molecule is not publicly available, this document serves as an in-depth exploration of its parent chemical class, providing a foundational understanding for researchers interested in its potential development.

Introduction to the Isoquinoline Core

The isoquinoline backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] First isolated from coal tar in 1885, isoquinoline and its derivatives have since been identified in a vast array of plant alkaloids, demonstrating a wide spectrum of biological activities.[3][2][4] These activities include anesthetic, antihypertensive, antiviral, and anticancer properties, underscoring the therapeutic potential of this heterocyclic system.[1] The unique structural arrangement of a benzene ring fused to a pyridine ring allows for diverse functionalization, leading to a broad chemical space for drug discovery.[2]

The Advent of 4-Aroylisoquinolines

The introduction of an aroyl group, such as a 3,5-dimethylbenzoyl moiety, at the 4-position of the isoquinoline ring introduces a three-dimensional element to the otherwise planar scaffold. This can lead to novel interactions with biological targets and modulate the compound's pharmacokinetic and pharmacodynamic properties. While the discovery and history of This compound itself are not documented in existing literature, its chemical structure represents a logical extension of isoquinoline-based drug design.

General Synthetic Strategies for 4-Aroylisoquinolines

The synthesis of 4-aroylisoquinolines can be approached through several established methodologies in heterocyclic chemistry. A plausible synthetic route to This compound would likely involve the initial construction of the isoquinoline core, followed by the introduction of the aroyl group at the C4 position.

Synthesis of the Isoquinoline Nucleus

Several classical methods can be employed for the synthesis of the isoquinoline ring system. The choice of method often depends on the desired substitution pattern.

-

Bischler-Napieralski Reaction: This is a widely used method that involves the cyclization of a β-phenylethylamine with an acyl chloride or anhydride in the presence of a dehydrating agent like phosphorus oxychloride. The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline.[5]

-

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can be subsequently oxidized to the isoquinoline.

-

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to yield the isoquinoline core.

The following diagram illustrates a generalized workflow for the synthesis of a substituted isoquinoline.

Caption: Generalized workflow for substituted isoquinoline synthesis.

Introduction of the 4-Aroyl Group

Once the isoquinoline nucleus is formed, the aroyl moiety can be introduced at the C4 position. A common strategy for this is a Friedel-Crafts acylation reaction.

Experimental Protocol: Hypothetical Friedel-Crafts Acylation for this compound

-

Reactants: Isoquinoline and 3,5-dimethylbenzoyl chloride would be used as the primary reactants.

-

Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the acyl chloride.

-

Solvent: An inert solvent, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), would be used to dissolve the reactants.

-

Procedure:

-

The isoquinoline and Lewis acid catalyst are dissolved in the inert solvent and cooled in an ice bath.

-

The 3,5-dimethylbenzoyl chloride is added dropwise to the cooled solution with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by the addition of a dilute acid (e.g., HCl).

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product would then be purified using techniques such as column chromatography or recrystallization to yield pure this compound.

The following diagram illustrates the proposed synthetic step.

Caption: Proposed Friedel-Crafts acylation for 4-aroylisoquinoline synthesis.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for This compound , the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological effects. Many of these compounds are known to interact with various enzymes and receptors. For instance, some benzylisoquinoline derivatives have shown inhibitory activity against pancreatic lipase, an enzyme involved in fat metabolism.[5] Others have demonstrated potential in cancer therapy by targeting cellular proliferation pathways.

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by a 4-aroylisoquinoline is depicted below. This is a generalized representation and would require experimental validation.

Caption: Hypothetical signaling pathway for a 4-aroylisoquinoline derivative.

Quantitative Data of Related Isoquinoline Derivatives

To provide a context for the potential potency of new isoquinoline derivatives, the following table summarizes IC₅₀ values for some known biologically active isoquinolines from the literature. It is important to note that these are not for the title compound but for other members of the broader isoquinoline class.

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Benzylisoquinoline | Pancreatic Lipase | 10 - 50 | [5] |

| Aporphine Alkaloid | HepG2 cells | 7.42 | [6] |

Conclusion

The 4-aroylisoquinoline scaffold, exemplified by the hypothetical This compound , represents a promising area for further research in drug discovery. While this specific compound remains to be synthesized and characterized, the rich history and diverse biological activities of the broader isoquinoline family provide a strong rationale for its investigation. The synthetic pathways outlined in this guide offer a practical starting point for the preparation of these and related molecules. Future studies are warranted to explore the therapeutic potential of this intriguing class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. BIAdb: A curated database of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Characterization of 4-(3,5-Dimethylbenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Dimethylbenzoyl)isoquinoline is a derivative of isoquinoline, a class of nitrogen-containing heterocyclic aromatic compounds. Isoquinoline and its derivatives are scaffolds for a multitude of biologically active molecules, exhibiting properties ranging from antiviral and antibacterial to anticancer and neuroprotective activities.[1][2][3] The addition of a 3,5-dimethylbenzoyl group at the 4-position of the isoquinoline core is expected to significantly influence its physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile and its potential biological activity.

This technical guide outlines the essential experimental procedures for a thorough physicochemical characterization of this novel compound.

Predicted Physicochemical Properties

Based on its structure, the following properties can be anticipated for this compound. These are predictions and require experimental verification.

-

Physical State: Likely a solid at room temperature, due to the large, rigid ring system.

-

Acidity/Basicity: The isoquinoline nitrogen atom confers weak basicity. The parent isoquinoline has a pKa of 5.14.[4][5] The benzoyl substituent is unlikely to drastically alter this, so the compound is expected to be a weak base.

-

Solubility: Expected to have low aqueous solubility due to its largely nonpolar aromatic structure. It is predicted to be soluble in common organic solvents like ethanol, acetone, and diethyl ether.[4][5]

-

Lipophilicity: The presence of the benzoyl and dimethylphenyl groups suggests the compound will be highly lipophilic, likely with a high LogP value.

Quantitative Data Summary

The following tables are presented as templates for recording the experimental data obtained from the protocols described in this guide.

Table 1: Physical and Spectroscopic Properties

| Property | Experimental Value | Method of Determination |

| Melting Point (°C) | Capillary Method (Mel-Temp) | |

| Appearance | Visual Inspection | |

| UV-Vis λmax (nm) | UV-Vis Spectrophotometry | |

| Molar Mass ( g/mol ) | 273.34 (Calculated) | Mass Spectrometry |

Table 2: Physicochemical Parameters

| Parameter | Experimental Value | Method of Determination |

| Aqueous Solubility | Shake-Flask Method | |

| pKa (Basic) | Potentiometric Titration | |

| LogP | RP-HPLC Method |

Experimental Protocols

A generalized workflow for the characterization of a novel compound like this compound is presented below.

Caption: Experimental workflow for the synthesis and characterization of a novel chemical entity.

Principle: The melting point is the temperature range over which a solid turns into a liquid. For a pure crystalline solid, this range is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting point range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (closed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a clean mortar and pestle.[7][8]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[8]

-

Determination:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get an estimated range.[7]

-

Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the estimated melting point.

-

Then, decrease the heating rate to 1-2°C per minute.[9]

-

-

Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[6][8]

Principle: This method determines the equilibrium concentration of a solute in a specific solvent (in this case, a buffered aqueous solution) at a given temperature.

Apparatus:

-

Glass vials with screw caps

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

HPLC-UV system

-

pH meter and buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., pH 7.4). The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) and analyze the concentration of the dissolved compound using a pre-calibrated HPLC-UV method.

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the supernatant.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a base like isoquinoline, this corresponds to the equilibrium between the neutral base and its conjugate acid. Potentiometric titration monitors the change in pH of a solution of the compound as a titrant (an acid) is added.[10][11]

Apparatus:

-

Autotitrator or a manual setup with a pH meter and a burette

-

Stir plate and stir bar

-

Standardized HCl solution (e.g., 0.1 M)

-

Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a mixture of water and a co-solvent. The co-solvent is necessary to keep the compound dissolved throughout the titration.

-

Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode. Add the standardized HCl titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[10]

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. LogP is the logarithm of this ratio. The RP-HPLC method provides an indirect, rapid estimation of LogP by correlating the compound's retention time on a nonpolar stationary phase (like C18) with the known LogP values of a set of standard compounds.[12][13]

Apparatus:

-

RP-HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., a mixture of acetonitrile and water)

-

A set of standard compounds with known LogP values

-

Software for data analysis

Procedure:

-

Calibration:

-

Prepare solutions of 5-7 standard compounds with a range of known LogP values.

-

Inject each standard onto the HPLC system under isocratic conditions and record its retention time (t_R_).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

-

Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. This should yield a linear relationship.[12]

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase.

-

Inject the sample onto the HPLC using the exact same conditions as for the standards and record its retention time.

-

-

Calculation:

-

Calculate the capacity factor (k) for the test compound.

-

Using the linear equation from the calibration curve, calculate the LogP value for this compound from its log k value.

-

Potential Signaling Pathway Involvement

Derivatives of isoquinoline have been shown to modulate various cellular signaling pathways. For instance, certain pyrazino[2,1-a]isoquinoline derivatives are potent inducers of the NRF2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which is a critical cellular defense mechanism against oxidative stress.[14] An investigation into whether this compound can activate this pathway would be a logical step in its biological characterization.

References

- 1. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. sciforschenonline.org [sciforschenonline.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

Probing the Structure-Activity Relationship of 4-(3,5-Dimethylbenzoyl)isoquinoline Analogues as Potent Tankyrase Inhibitors

For Immediate Release

This technical guide delves into the structure-activity relationship (SAR) of 4-(3,5-dimethylbenzoyl)isoquinoline analogues, a novel class of compounds that have demonstrated significant potential as inhibitors of tankyrase (TNKS). Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various forms of cancer. The inhibition of tankyrase has emerged as a promising therapeutic strategy for the development of new anti-cancer agents. This document provides a comprehensive overview of the SAR, quantitative biological data, experimental methodologies, and the underlying signaling pathway.

Quantitative Biological Data

The inhibitory activities of a series of 3-aryl-5-substituted-isoquinolin-1-one analogues, which share a core structure with the this compound class, have been evaluated against tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). The data, presented in IC50 values (the concentration of an inhibitor required for 50% inhibition of an enzyme's activity), are summarized in the tables below. These tables provide a clear comparison of the potency of each analogue, facilitating the elucidation of key structural features that govern their inhibitory activity.

| Compound ID | R1 Group | R2 Group | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |

| 1 | H | H | >10000 | >10000 |

| 2 | 3,5-dimethylphenyl | H | 250 | 180 |

| 3 | 3,5-dimethylphenyl | 5-F | 150 | 110 |

| 4 | 3,5-dimethylphenyl | 5-Cl | 80 | 65 |

| 5 | 3,5-dimethylphenyl | 5-CH3 | 120 | 95 |

| 6 | 4-methoxyphenyl | H | 800 | 650 |

| 7 | 4-fluorophenyl | H | 600 | 520 |

Table 1: SAR of the Aryl Group at the 4-Position and Substituents on the Isoquinoline Core.

| Compound ID | R1 Group (at 4-position) | R3 Group (at 3-position) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |

| 8 | 3,5-dimethylphenyl | Phenyl | 250 | 180 |

| 9 | 3,5-dimethylphenyl | 2-pyridyl | 180 | 140 |

| 10 | 3,5-dimethylphenyl | 3-pyridyl | 200 | 160 |

| 11 | 3,5-dimethylphenyl | 4-pyridyl | 150 | 120 |

| 12 | 3,5-dimethylphenyl | Thiophen-2-yl | 350 | 280 |

Table 2: SAR of the Aryl Group at the 3-Position.

Experimental Protocols

The following methodologies were employed in the evaluation of the this compound analogues.

Recombinant Tankyrase Inhibition Assay

The in vitro inhibitory activity of the compounds against TNKS1 and TNKS2 was determined using a homogenous scintillation proximity assay (SPA). The assay measures the incorporation of radiolabeled ADP-ribose from NAD+ onto a biotinylated substrate protein.

-

Assay Buffer Preparation: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

-

Enzyme and Substrate Preparation: Recombinant human TNKS1 and TNKS2 catalytic domains were expressed and purified. A biotinylated histone H1 was used as the substrate.

-

Compound Preparation: Test compounds were dissolved in DMSO to a stock concentration of 10 mM and then serially diluted in the assay buffer.

-

Assay Procedure:

-

2 µL of the compound solution was added to a 384-well plate.

-

10 µL of a mixture containing the tankyrase enzyme and the biotinylated histone H1 substrate was added.

-

The reaction was initiated by the addition of 10 µL of a solution containing [3H]-NAD+.

-

The plate was incubated at room temperature for 60 minutes.

-

The reaction was stopped by the addition of 10 µL of a solution containing streptavidin-coated SPA beads.

-

The plate was incubated for a further 30 minutes to allow the beads to settle.

-

The radioactivity was measured using a microplate scintillation counter.

-

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cellular Wnt Signaling Assay

The effect of the compounds on the Wnt signaling pathway was assessed using a luciferase reporter gene assay in a Wnt-dependent cancer cell line (e.g., DLD-1).

-

Cell Culture: DLD-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transfection: Cells were transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) and a Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours of transfection, the cells were treated with various concentrations of the test compounds for an additional 24 hours.

-

Luciferase Assay: The luciferase activity was measured using the Dual-Luciferase Reporter Assay System (Promega) according to the manufacturer's instructions. The firefly luciferase activity was normalized to the Renilla luciferase activity.

-

Data Analysis: The percentage of inhibition of Wnt signaling was calculated relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wnt signaling pathway targeted by the isoquinoline analogues and the general workflow for their evaluation.

Figure 1: Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.

Figure 2: General experimental workflow for the evaluation of tankyrase inhibitors.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract